molecular formula C14H10ClN5O B5435722 2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5435722
M. Wt: 299.71 g/mol
InChI Key: QWYNCSYCWYRDDO-UHFFFAOYSA-N
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Description

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a pyridine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 4-aminopyridine to yield 4-chloro-N-pyridin-4-ylbenzamide.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving the benzamide derivative and a suitable triazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and triazole rings.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyridine and triazole rings.

Scientific Research Applications

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-pyridin-4-ylbenzamide: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.

    2-chloro-N-pyridin-4-yl-4-(1,2,3-triazol-4-yl)benzamide: Similar structure but with a different triazole isomer, which can affect its biological activity and chemical properties.

Uniqueness

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-13-7-11(20-8-17-18-9-20)1-2-12(13)14(21)19-10-3-5-16-6-4-10/h1-9H,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNCSYCWYRDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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